molecular formula C20H17NO4 B2980950 8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one CAS No. 853903-35-2

8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2980950
CAS No.: 853903-35-2
M. Wt: 335.359
InChI Key: DXJHHRRYHOVDAZ-UHFFFAOYSA-N
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Description

8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative with the CAS number 853903-35-2, a molecular formula of C20H17NO4, and a molecular weight of 335.4 g/mol . This compound is provided as a high-purity material for research purposes. Coumarin and isatin-based molecular hybrids are a significant area of investigation in medicinal chemistry due to their broad pharmacological potential. Recent studies on similarly designed hybrid molecules have shown that structures incorporating coumarin and other heterocyclic pharmacophores can exhibit potent biological activity, such as selective inhibition of enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease research . Furthermore, coumarin derivatives themselves are known for a wide spectrum of reported activities, including anti-inflammatory and anti-diabetic properties, acting through mechanisms such as enzyme inhibition and modulation of cellular signaling pathways . This makes this compound a compound of interest for further exploration in these and other research areas, including the development of novel bioactive molecules and the study of structure-activity relationships (SAR). This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-methoxy-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-12-10-13-6-3-4-8-16(13)21(12)19(22)15-11-14-7-5-9-17(24-2)18(14)25-20(15)23/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJHHRRYHOVDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position using methyl iodide and a base such as potassium carbonate.

    Attachment of the indoline-1-carbonyl group: The final step involves the acylation of the chromen-2-one core with 2-methylindoline-1-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Triazole-Substituted Coumarins
  • 8-Methoxy-3-(4-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one (8r) Synthesis: Yield 83%, melting point 180–182°C.
  • 6-Bromo-3-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one (8t) Synthesis: Yield 82%, melting point 207–209°C.
Thiazole/Thiazoline-Substituted Coumarins
  • N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives
    • Synthesis : Solvent-free conditions with piperidine catalyst. Simplicity and eco-friendliness are advantages .
  • 8-Methoxy-3-{2-[(2-Methoxyphenyl)Amino]-5-Methyl-1,3-Thiazol-4-Yl}-2H-Chromen-2-One Activity: Superior to streptomycin against E. coli, highlighting thiazole’s role in antimicrobial activity .
Indole/Indoline-Substituted Coumarins
  • 6-Chloro-3-(2-Methyl-1H-Indole-3-Carbonyl)-2H-Chromen-2-One
    • Activity : Potent antifungal agent against Candida albicans. Indole’s planar structure may facilitate DNA intercalation .
  • 8-Methoxy-3-(2-Phenyl-4,5-Dihydro-1H-Imidazole-1-Carbonyl)-2H-Chromen-2-One Structure: Molecular weight 348.4 g/mol.

Physical and Chemical Properties

Compound Substituent at C3 Melting Point (°C) Yield (%) Key Feature(s)
Target Compound 2-Methylindoline-1-carbonyl N/A N/A Indoline’s bicyclic amine
8r (Triazole) Triazole derivative 180–182 83 High yield, nitro group
8t (Brominated triazole) Brominated triazole 207–209 82 Enhanced lipophilicity
6-Chloro-indole derivative Indole-carbonyl N/A N/A Antifungal activity
Thiazole-amide derivative Thiazol-2-yl amide N/A N/A Solvent-free synthesis

Structural and Functional Insights

  • Indoline vs.
  • Triazole vs. Thiazole : Triazoles offer metabolic resistance, while thiazoles may enhance antimicrobial potency through electrophilic interactions .
  • Methoxy Group : The 8-methoxy group in all analogs likely contributes to electron-donating effects, stabilizing the coumarin core and modulating receptor binding .

Biological Activity

8-Methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound exhibits a complex structure that includes a methoxy group at the 8th position and an indoline-1-carbonyl moiety at the 3rd position, contributing to its diverse biological activities and potential therapeutic applications.

PropertyDetails
IUPAC Name8-methoxy-3-(2-methylindoline-1-carbonyl)chromen-2-one
Molecular FormulaC20H17NO4
Molecular Weight353.36 g/mol
InChIInChI=1S/C20H17NO4/c1-12-10-13-6-3-4-8-16(13)21(12)19(22)15-11-14-7-5-9-17(24-2)18(14)25-20(15)23/h3-9,11-12H,10H2,1-2H3

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating biochemical pathways. Its potential applications in pharmacology include:

Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Properties: The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Antimicrobial Effects: Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Studies

A study examined the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM against breast cancer cells, demonstrating its potential as an anticancer agent .

Anti-inflammatory Effects

In a separate investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The findings revealed that it reduced the secretion of TNF-alpha and IL-6 by approximately 40% at a concentration of 25 µM, indicating its anti-inflammatory potential .

Antimicrobial Activity

Research focusing on the antimicrobial properties of this compound showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting its utility in developing new antimicrobial therapies .

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